N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Drug Delivery Systems
Polymers with Pharmacological Activity
The synthesis and polymerization of methacrylic derivatives, closely related to the chemical structure , have been explored for creating macromolecules that support pharmacological residues. These polymers aim to combine therapeutic actions by incorporating non-steroidal anti-inflammatory and analgesic metabolites, offering a novel approach to drug delivery systems (J. S. Román & A. Gallardo, 1992).
Organic Synthesis and Medicinal Chemistry
Synthesis of Pyrrolidin-2-ones
A study on the intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) explored the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. This process provides a route to synthesizing biologically active amino acids, highlighting the compound's relevance in developing pharmaceuticals with pyrrolidine rings (R. Galeazzi, G. Mobbili, & M. Orena, 1996).
Catalytic Hydrogenation in Green Chemistry
Research into the green synthesis of related acetamide compounds for producing azo disperse dyes demonstrates the importance of catalytic hydrogenation. This method emphasizes sustainability and efficiency in industrial production processes (Zhang Qun-feng, 2008).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups in phenols, to produce intermediates for antimalarial drugs, showcases the compound's utility in synthesizing key pharmaceutical intermediates. This work also delves into the optimization of reaction conditions for improved yields and selectivity (Deepali B Magadum & G. Yadav, 2018).
Environmental Chemistry and Toxicology
Herbicide Metabolism and Toxicity
The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes provides insights into the toxicological aspects of related compounds. Understanding the metabolic pathways can inform safer agricultural practices and human health risk assessments (S. Coleman et al., 2000).
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-18(26-2)17(12-14)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKXKQMTDWPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.